2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a 2-(3,4-dimethylphenoxy)acetamide-linked ethoxyethyl chain. Its molecular formula is C₂₆H₂₇N₅O₄, with a molecular weight of 479.53 g/mol. The structural complexity arises from the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and anticancer applications .
Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors.
Introduction of the 4-methoxyphenyl group at position 3 through nucleophilic substitution or Suzuki coupling .
Functionalization at position 6 with a phenoxyacetamide side chain using coupling agents like HATU or EDCI .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-4-7-20(14-17(16)2)33-15-22(30)25-12-13-32-23-11-10-21-26-27-24(29(21)28-23)18-5-8-19(31-3)9-6-18/h4-11,14H,12-13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYXPSEIIKTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure
The molecular formula of the compound is . The structure features a triazolo-pyridazine moiety which is known for various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazolo-pyridazine core.
- Substitution reactions to introduce the dimethylphenoxy and acetamide groups.
Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and membrane penetration.
Anticonvulsant Activity
A notable study highlighted the anticonvulsant effects of compounds related to triazolo-pyridazines. These compounds have shown efficacy in reducing seizure activity in animal models through mechanisms that may involve modulation of GABAergic transmission or sodium channel inhibition .
Anxiolytic Effects
Compounds with similar structural features have been reported to possess anxiolytic properties comparable to established anxiolytics like diazepam. The mechanism is believed to be linked to the modulation of neurotransmitter systems involved in anxiety regulation .
Case Studies
Structure-Activity Relationship (SAR)
The biological activities of triazolo-pyridazine derivatives are often influenced by their structural components:
- Substituents on the phenyl ring : Electron-withdrawing groups tend to enhance activity.
- Positioning of functional groups : The spatial arrangement can significantly affect binding affinity to biological targets.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCO-) in the molecule is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine.
Reaction pathway :
Example conditions :
-
Acidic hydrolysis: Reflux with HCl (6M) at 100°C for 12 hours.
-
Basic hydrolysis: NaOH (2M) in ethanol/water at 80°C for 8 hours.
Products :
-
Carboxylic acid derivative : 2-(3,4-Dimethylphenoxy)acetic acid.
-
Amine derivative : 2-((3-(4-Methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine .
Nucleophilic Substitution on the Triazolo-Pyridazine Ring
The triazolo-pyridazine core contains nitrogen atoms that can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Reaction pathway :
Substitution of leaving groups (e.g., halides) with nucleophiles such as amines or alkoxides.
Example reaction :
Conditions :
Applications :
-
Functionalization for enhanced biological activity (e.g., introducing sulfonyl or alkyl groups).
Oxidation of Methoxy and Methyl Groups
The 4-methoxyphenyl and 3,4-dimethylphenoxy groups may undergo oxidation under strong oxidizing agents.
| Group | Oxidation Product | Conditions |
|---|---|---|
| Methoxy (-OCH₃) | Quinone or carbonyl derivatives | KMnO₄/H₂SO₄, CrO₃, or HNO₃ . |
| Methyl (-CH₃) | Carboxylic acid (-COOH) | KMnO₄ in acidic or basic media . |
Example :
Oxidation of the 4-methoxyphenyl group could yield a para-quinone structure, altering the compound’s electronic properties .
Demethylation of Methoxy Groups
Demethylation reactions can convert methoxy (-OCH₃) groups to hydroxyl (-OH) groups, enhancing solubility or enabling further functionalization.
Reagents :
Product :
2-(3,4-Dimethylphenoxy)-N-(2-((3-(4-hydroxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide .
Functionalization via Esterification or Amidation
The carboxylic acid (from hydrolyzed acetamide) can undergo esterification or amidation to generate derivatives with modified pharmacokinetic properties.
Reaction Table :
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | R-OH, H₂SO₄ (catalytic) | Alkyl or aryl esters |
| Amidation | R-NH₂, DCC/DMAP | Secondary or tertiary amides |
Applications :
Ring-Opening Reactions of the Triazolo Moiety
Under extreme conditions (e.g., strong acids/bases), the triazolo ring may undergo ring-opening, though this is less common due to its stability.
Conditions :
-
Concentrated H₂SO₄ at elevated temperatures.
-
Resultant products include pyridazine derivatives and fragmented amines.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Substituent Effects on Properties
- Metabolic Stability : Ethoxy substituents (e.g., in CAS 891117-12-7) may resist oxidative metabolism better than methoxy groups, as seen in cytochrome P450 studies .
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the triazolo[4,3-b]pyridazine core. A common approach includes:
- Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using potassium carbonate in DMF as a base and solvent) .
- Condensation reactions with acetamide derivatives, often catalyzed by condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification via column chromatography or recrystallization, monitored by TLC for reaction completion . Example: A related triazolo-thiadiazole derivative was synthesized using CS₂ and KOH in ethanol, achieving 68% yield .
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- Spectroscopic techniques :
Q. What safety protocols are critical during handling?
The compound exhibits acute toxicity (oral, dermal) and is classified as a potential carcinogen (IARC, OSHA). Mandatory precautions include:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Collect in sealed containers to avoid environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent ratio) to identify optimal conditions. For example, flow chemistry methods have been used to enhance reproducibility in diazomethane synthesis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve efficiency .
- Scale-up challenges : Multi-step syntheses (e.g., 11 steps with 2-5% overall yield in ) highlight the need for intermediate purification and stepwise optimization.
Q. How to resolve contradictions between reported toxicity and therapeutic potential?
- Mechanistic studies : Evaluate whether antioxidant properties (e.g., radical scavenging in ) mitigate observed carcinogenicity (IARC Class 2B in ).
- Dose-response assays : Conduct in vitro/in vivo studies to establish safe therapeutic windows .
- Metabolite analysis : Identify if toxic effects arise from metabolic byproducts (e.g., reactive intermediates) .
Q. What experimental designs are recommended for evaluating biological activity?
- In vitro models :
- Antioxidant assays : DPPH radical scavenging, lipid peroxidation inhibition (e.g., IC₅₀ values reported in ).
- Cytotoxicity screening : MTT assays on cancer cell lines .
- In vivo models :
- Acute toxicity studies in rodents (e.g., Wistar rats) to determine LD₅₀ .
- Pharmacokinetic profiling (e.g., bioavailability, half-life) using HPLC-MS .
Methodological Considerations
- Data contradiction analysis : Cross-validate NMR/MS data with computational tools (e.g., DFT calculations) to confirm structural assignments .
- Reaction monitoring : Use real-time IR or HPLC to track intermediate formation and reduce side products .
Key Challenges and Future Directions
- Structural complexity : The triazolo-pyridazine core requires precise regiochemical control during synthesis .
- Targeted delivery : Develop prodrug strategies to reduce systemic toxicity while retaining therapeutic efficacy .
For further details on synthetic protocols or biological assays, refer to peer-reviewed methodologies in medicinal chemistry journals (e.g., Medicinal Chemistry Research) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
